rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylicacid
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Overview
Description
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Isopropyl Substitution: The isopropyl group is introduced via a substitution reaction, often using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as piperidine or morpholine are commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Deprotected pyrrolidine derivatives.
Scientific Research Applications
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is widely used in scientific research:
Chemistry: Used in peptide synthesis as a building block.
Biology: Studied for its potential role in protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in peptide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups to form peptide bonds, facilitating the synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)(isopropyl)amino)hexanoic acid
Uniqueness
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions in peptide synthesis.
Properties
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-propan-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-14(2)19-11-24(12-20(19)22(25)26)23(27)28-13-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,26)/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAXWXJMPJPWFF-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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